![molecular formula C10H5BrO4 B2879295 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 1600957-59-2](/img/structure/B2879295.png)
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the CAS Number: 1600957-59-2 . It has a molecular weight of 269.05 . The IUPAC name for this compound is 5-bromo-1-oxo-1H-isochromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is 1S/C10H5BrO4/c11-7-3-1-2-5-6 (7)4-8 (9 (12)13)15-10 (5)14/h1-4H, (H,12,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis of Bioactive Molecules
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid: is a valuable precursor in the synthesis of various bioactive molecules. Its structure is conducive to nucleophilic attacks, which allows for the introduction of various functional groups. This property is exploited in the synthesis of complex molecules that exhibit biological activity, such as anti-inflammatory and analgesic properties .
Material Science Applications
In material science, this compound can be used to develop new polymeric materials. By incorporating it into polymer chains, researchers can alter the physical properties of the material, such as its thermal stability and solubility, which is crucial for developing specialized materials for industrial applications .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions, including esterification and amidation, which are fundamental in the production of a wide range of synthetic compounds used in pharmaceuticals and agrochemicals .
Chromatography
Due to its unique chemical properties, 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid can be used in chromatography as a standard or reference compound. It helps in the calibration of equipment and ensures the accuracy of chromatographic analyses, which is essential in both research and industrial settings .
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent to detect or quantify other substances. Its reactivity can be tailored to produce a measurable response when it interacts with specific analytes, thereby aiding in the identification and quantification of those substances .
Drug Development
The compound’s structure is similar to that of many biologically active molecules, making it a candidate for drug development. It can be modified to create new compounds that can be screened for medicinal properties, such as anticancer or antimicrobial activities .
Catalysis
Researchers can use 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid in catalytic processes to accelerate chemical reactions. This application is particularly relevant in the development of green chemistry protocols, where efficient and environmentally friendly catalysts are highly sought after .
Biological Studies
Finally, this compound can be used in biological studies to understand cellular processes. By tracking its incorporation into cellular components, scientists can study cell biology and metabolic pathways, providing insights into the functioning of living organisms .
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFRQMKHZBMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(OC2=O)C(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.